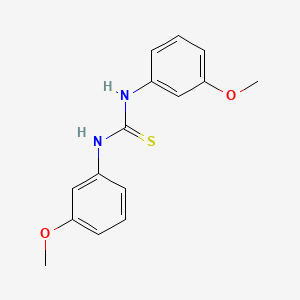

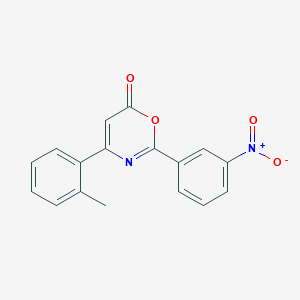

![molecular formula C23H30ClN5O3 B3055704 [4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride CAS No. 6638-04-6](/img/structure/B3055704.png)

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-Methyl-3,4-dihydro-2h-1,3-benzoxazine is a benzoxazine derivative . Benzoxazines are heterocyclic compounds that serve as building blocks for various natural and synthetic organic compounds . They have been reported as intermediates during the biogenesis of cyclic hydroxamic acids in maize .

Synthesis Analysis

Benzoxazines can be synthesized using conventional methods and solvent-free microwave thermolysis . This method is convenient, rapid, high-yielding, and environmentally friendly . The synthesis involves the reaction of salicylaldehyde and benzyl amine to give an imine, followed by reduction of the imine to a 2-(aminomethyl) phenol derivative and subsequently cyclisation through a reaction with various benzaldehydes .Molecular Structure Analysis

The oxazine ring in 3,4-dihydro-3-methyl-2 H -1,3-benzoxazines prefers a half-chair form where the 4ax′-and 4eq′-methyl groups are practically equally stable .Chemical Reactions Analysis

The reactions of 3-methyl-3,4-dihydro-2 H -1,4-benzoxazines with 2-methoxyisopentanoyl chloride were found to be more selective compared to the acylation with other studied propanoyl chlorides . This fact was probably caused by the significant steric hindrance due to the isopropyl substituent in acyl chloride compared to the methyl group in reagents derived from propanoic acid .Physical And Chemical Properties Analysis

3-Methyl-3,4-dihydro-2h-1,3-benzoxazine has a molecular weight of 149.19 . It is a liquid at room temperature and has a melting point of 98-100°C at 2 mmHg .Applications De Recherche Scientifique

Pesticidal and Antifungal Activities

3-Methyl-3,4-dihydro-2h-1,3-benzoxazine derivatives have been explored for their pesticidal activity. Research indicates that certain derivatives exhibit significant Insect Growth Regulatory (IGR) activity against pests like Spodoptera litura. Additionally, some compounds in this class have shown promising antifungal activity, effective against fungi such as Sclerotium rolfsii, comparable to commercial fungicides like Hexaconazole (Shakil et al., 2010).

Applications Beyond Polybenzoxazines

3,4-Dihydro-1,3-2H-benzoxazines, including the 3-Methyl variant, have diverse applications beyond their traditional use as monomers for polybenzoxazines. These include uses as luminescent materials, ligands for cations, and reducing agents for precious metal ions. This indicates a wide range of potential applications in materials science and chemistry (Wattanathana et al., 2017).

Bioactivities and Chemical Properties

This class of compounds, including its derivatives, is recognized for its significant bioactivities in various domains such as antifungal, antibacterial, anti-HIV, anticancer, anticonvulsant, and anti-inflammatory effects. This versatility is attributed to the ease of chemical modification in the benzoxazine skeleton, making it a suitable source for developing various bioactive compounds (El-Din, 2021).

Synthesis and Biological Activity Studies

The synthesis of novel 1,3-benzoxazine compounds from various sources and their subsequent evaluation for biological activity has been a focus of research. For example, compounds derived from eugenol have been synthesized and tested for their biological activity using tests like the brine shrimp lethality test (BST), indicating potential for further study in bioactivity (Rudyanto et al., 2014).

Synthesis of Benzoxazine Derivatives

Research has been conducted on the synthesis of various benzoxazine derivatives, including those with potential applications in the creation of novel antimicrobials and antioxidants. This demonstrates the compound's utility in developing new therapeutic agents (Sonia et al., 2013).

Insect Growth Regulators

Some benzoxazine derivatives, including 3,4-dihydro-3-hydroxyalkyl-4-alkyl-2H-1,3-benzoxazines, have been synthesized and evaluated for their efficacy as insect growth regulators. These compounds have shown to interfere with the wing development in insects such as the desert locust, indicating their potential use in pest control (Shakil et al., 2005).

Mécanisme D'action

Safety and Hazards

Propriétés

Numéro CAS |

6638-04-6 |

|---|---|

Formule moléculaire |

C23H30ClN5O3 |

Poids moléculaire |

460.0 g/mol |

Nom IUPAC |

[4-(4-amino-6,7-dimethoxyquinazolin-2-yl)piperazin-1-yl]-(2-bicyclo[2.2.2]oct-5-enyl)methanone;hydrochloride |

InChI |

InChI=1S/C23H29N5O3.ClH/c1-30-19-12-17-18(13-20(19)31-2)25-23(26-21(17)24)28-9-7-27(8-10-28)22(29)16-11-14-3-5-15(16)6-4-14;/h3,5,12-16H,4,6-11H2,1-2H3,(H2,24,25,26);1H |

Clé InChI |

IHBVUYHTCGEQHD-UHFFFAOYSA-N |

SMILES |

CN1CC2=CC=CC=C2OC1 |

SMILES canonique |

COC1=C(C=C2C(=C1)C(=NC(=N2)N3CCN(CC3)C(=O)C4CC5CCC4C=C5)N)OC.Cl |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

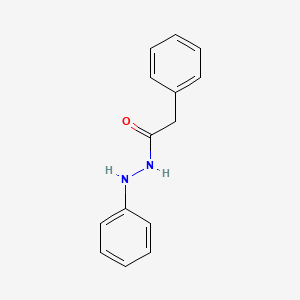

![Acetamide, N-[2-[(2,6-dicyano-4-nitrophenyl)azo]-5-[[2-(2-ethoxyethoxy)ethyl]ethylamino]phenyl]-](/img/structure/B3055628.png)

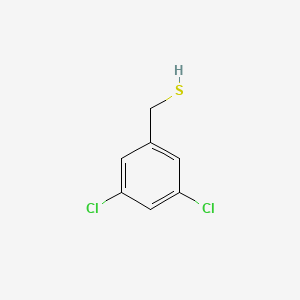

![3H-benzo[f]chromene-2-carboxylic acid](/img/structure/B3055635.png)

![3-[2,4-bis(difluoromethoxy)phenyl]-2-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-yl)prop-2-enenitrile](/img/structure/B3055636.png)